[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate
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Overview
Description
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanomethyl group, an anilino group, and a tert-butylsulfamoyl group attached to a chlorobenzoate core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Scientific Research Applications
Chemistry
In chemistry, [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research and drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties enable the creation of products with enhanced performance characteristics, such as improved stability or reactivity.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chlorobenzoate core, followed by the introduction of the tert-butylsulfamoyl group through sulfonation reactions. The cyanomethyl and anilino groups are then introduced via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Industrial production also emphasizes the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzoate core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives
Comparison with Similar Compounds
Similar Compounds
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-bromobenzoate: Similar structure with a bromine atom instead of chlorine.
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-fluorobenzoate: Similar structure with a fluorine atom instead of chlorine.
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-iodobenzoate: Similar structure with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorine atom, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from its analogs with other halogen atoms.
Properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-21(2,3)24-31(28,29)18-13-15(9-10-17(18)22)20(27)30-14-19(26)25(12-11-23)16-7-5-4-6-8-16/h4-10,13,24H,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUONJHSOMTPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC(=O)N(CC#N)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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